molecular formula C10H12BrN B1501372 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine CAS No. 740842-86-8

7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Cat. No. B1501372
CAS RN: 740842-86-8
M. Wt: 226.11 g/mol
InChI Key: ZVNFJSFIRKPMES-UHFFFAOYSA-N
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Description

7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine is a chemical compound that has gained significant attention in the field of scientific research due to its potential for use in the development of new drugs. This compound belongs to the class of heterocyclic organic compounds and is structurally similar to benzodiazepines. In

Scientific Research Applications

Dopamine Receptor Studies

7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine and its derivatives have shown high affinity for the D1 dopamine receptor. Studies like the one conducted by Neumeyer et al. (1991) synthesized variants of this compound to assess their affinity for the D1 receptor, identifying compounds such as 6-Br-APB as suitable candidates for in vivo studies (Neumeyer et al., 1991).

Synthesis and Therapeutic Potential

Dorogov et al. (2006) demonstrated the synthesis of a series of substituted 2-oxo-7-sulfamoyl-2,3,4,5-tetrahydro-1H-benzo[b]azepines, highlighting their promising therapeutic potential (Dorogov et al., 2006).

Solid-Phase Synthesis for GPCR Targeting

Boeglin et al. (2007) developed a solid-phase strategy for synthesizing di- and trisubstituted benzazepine derivatives, targeting G-protein coupled receptors (GPCRs) (Boeglin et al., 2007).

Crystallography and Molecular Structures

Macías et al. (2011) focused on the X-ray diffraction analysis of related compounds, contributing to a better understanding of their crystalline structures and properties (Macías et al., 2011).

Human Neuronal Nitric Oxide Synthase Inhibition

Annedi et al. (2012) explored the use of 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives as inhibitors of human neuronal nitric oxide synthase (nNOS), showing potential in neuropathic pain management (Annedi et al., 2012).

Modular Synthesis Techniques

Liu et al. (2021) developed a method for synthesizing tetrahydrobenzo[b]azepines, showcasing the flexibility and modularity of this approach in creating diverse pharmaceutical compounds (Liu et al., 2021).

Benzazepine Derivatives and Chemical Reactions

The study of various benzazepine derivatives and their chemical reactions, such as cyclization and rearrangement, has been a focus in chemical research, as exemplified by the work of Johnson and Nasutavicus (1965) (Johnson & Nasutavicus, 1965).

Safety and Hazards

7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine should be handled with care. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information, including handling precautions, storage guidelines, and potential hazards .

properties

IUPAC Name

7-bromo-2,3,4,5-tetrahydro-1H-3-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-10-2-1-8-3-5-12-6-4-9(8)7-10/h1-2,7,12H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNFJSFIRKPMES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676727
Record name 7-Bromo-2,3,4,5-tetrahydro-1H-3-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

740842-86-8
Record name 7-Bromo-2,3,4,5-tetrahydro-1H-3-benzazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=740842-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2,3,4,5-tetrahydro-1H-3-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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